Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-
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Overview
Description
Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl- is a complex organic compound characterized by its unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3,5-hexatriene derivatives with dichlorocarbene, generated in situ, to form the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the dichloro groups to hydrogen or other substituents.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed
The major products formed from these reactions include epoxides, reduced hydrocarbons, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl- involves its interaction with specific molecular targets. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]hepta-1,3,5-triene, 2,5-diphenyl-: Similar in structure but lacks the dichloro substituents.
Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-difluoro-2,5-diphenyl-: Contains fluorine atoms instead of chlorine.
Bicyclo[4.1.0]hepta-1,3,5-trien-7-one: Features a ketone group instead of dichloro substituents
Uniqueness
The presence of dichloro groups in Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl- imparts unique chemical reactivity and potential biological activity, distinguishing it from its analogs. These substituents can influence the compound’s electronic properties, making it a valuable subject for further research .
Properties
CAS No. |
33253-76-8 |
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Molecular Formula |
C19H12Cl2 |
Molecular Weight |
311.2 g/mol |
IUPAC Name |
7,7-dichloro-2,5-diphenylbicyclo[4.1.0]hepta-1,3,5-triene |
InChI |
InChI=1S/C19H12Cl2/c20-19(21)17-15(13-7-3-1-4-8-13)11-12-16(18(17)19)14-9-5-2-6-10-14/h1-12H |
InChI Key |
RRTJNELVHWCNGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=C(C=C2)C4=CC=CC=C4)C3(Cl)Cl |
Origin of Product |
United States |
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